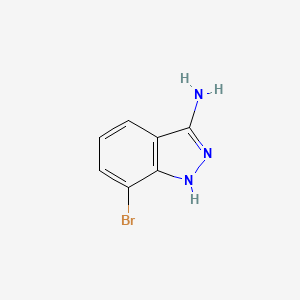

7-Bromo-1H-indazol-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-28-4 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine (CAS 1234616-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indazol-3-amine is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold, particularly the 3-aminoindazole motif, is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively interact with the ATP-binding pocket of a wide array of protein kinases.[1] While specific biological data for this compound is limited in publicly accessible literature, its structural features strongly suggest its potential as a valuable building block for the synthesis of potent and selective kinase inhibitors.[1] This guide provides a comprehensive overview of the available physicochemical data, inferred biological relevance, and detailed experimental protocols for the synthesis and evaluation of compounds within this class.

Core Compound Properties

This compound is a solid at room temperature.[2] Its key chemical and physical properties are summarized below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 1234616-28-4 | [3] |

| Molecular Formula | C₇H₆BrN₃ | [4] |

| Molecular Weight | 212.05 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC2=C(C(=C1)Br)NN=C2N | [3] |

| InChI Key | ADBDLGMVAZJRKR-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.9 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 12.71 ± 0.40 | [4] |

| Predicted LogP | 1.83770 | [4] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Biological Significance and Potential Applications

The indazole ring system is a cornerstone in the development of therapeutics, with numerous derivatives approved for clinical use or in clinical trials for a range of diseases, particularly cancer.[5] The 3-aminoindazole scaffold, present in this compound, is a key pharmacophore that often serves as an effective hinge-binding fragment in kinase inhibitors.[6]

While direct experimental evidence for this compound is scarce, the broader family of bromo-indazole derivatives has been extensively studied as inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. For instance, derivatives of 6-bromo-1H-indazole have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication, and other kinases involved in cell cycle progression and proliferation.[7][8]

Therefore, this compound is a compound of high interest for:

-

Scaffold for Kinase Inhibitor Libraries: Its structure is ideal for elaboration through medicinal chemistry to generate libraries of potential inhibitors targeting various kinases.

-

Fragment-Based Drug Discovery: It can be used as a starting fragment for the development of novel therapeutics.

-

Structure-Activity Relationship (SAR) Studies: The 7-bromo substitution provides a handle for synthetic modification to explore SAR and optimize binding affinity and selectivity for target kinases.[9]

The diagram below illustrates a generalized workflow for the discovery of kinase inhibitors, a process for which this compound is a suitable starting point.

Inferred Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, it is highly probable that derivatives of this compound would target key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/AKT pathways. These pathways regulate fundamental cellular processes including proliferation, survival, and apoptosis.

The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based cancer therapeutics. Inhibition of kinases like PI3K or AKT would block downstream signaling, leading to decreased cell proliferation and increased apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine

This whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Bromo-1H-indazol-3-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

This compound is a brominated derivative of the indazole scaffold, a bicyclic heterocyclic aromatic organic compound. The presence of the amine and bromo functional groups makes it a versatile building block in medicinal chemistry.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1234616-28-4[1][2][3][4] |

| Molecular Formula | C₇H₆BrN₃[1][2] |

| Molecular Weight | 212.05 g/mol [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)NN=C2N[1] |

| InChI Key | ADBDLGMVAZJRKR-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value |

| Density | 1.9 ± 0.1 g/cm³[5] |

| Boiling Point (Predicted) | 431.3 ± 25.0 °C at 760 mmHg[2][5] |

| pKa (Predicted) | 12.71 ± 0.40[2] |

| LogP (Predicted) | 1.83770[2] |

| Polar Surface Area (PSA) | 55.43 Ų[2] |

| Flash Point (Predicted) | 214.7 ± 23.2 °C[5] |

Molecular Structure Visualization

The molecular structure of this compound consists of a bicyclic indazole core, with a bromine atom substituted at position 7 and an amine group at position 3.

Synthesis and Experimental Protocols

While a direct protocol for this compound is not extensively detailed in readily available literature, a practical synthesis for the closely related and structurally significant analog, 7-bromo-4-chloro-1H-indazol-3-amine , has been described. This compound serves as a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic.[6][7][8] The methodology, demonstrated on a hundred-gram scale, is highly relevant for professionals in drug development.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine [6][7][8]

This synthesis is a two-step process starting from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination

-

Reactants : 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), and Sulfuric Acid (H₂SO₄).[7]

-

Procedure : Mild bromination conditions are employed by treating 2,6-dichlorobenzonitrile with NBS in sulfuric acid.[7] This reaction regioselectively yields 3-bromo-2,6-dichlorobenzonitrile.

-

Yield : This step affords the bromide product in a 76–81% yield.[7]

Step 2: Regioselective Cyclization

-

Reactants : 3-bromo-2,6-dichlorobenzonitrile, Hydrazine, and 2-Methyltetrahydrofuran (2-MeTHF) as the solvent.[7]

-

Procedure : The intermediate from Step 1 undergoes a regioselective cyclization reaction with hydrazine in 2-MeTHF.[7] This heterocycle formation step produces the desired 7-bromo-4-chloro-1H-indazol-3-amine.

-

Yield : The desired 3-aminoindazole regioisomer is obtained in a 50–56% isolated yield with a purity of up to 98%.[7]

-

Overall Yield : The two-step sequence results in an overall isolated yield of 38–45%.[6][7][8]

A significant advantage of this protocol is the elimination of the need for column chromatography for purification, making it a practical and economical route for large-scale production.[6][7]

Biological Relevance and Applications

The indazole scaffold is a prominent feature in many biologically active compounds. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is particularly noteworthy due to its role as a key fragment in the production of Lenacapavir.[6][8] Lenacapavir is a first-in-class, potent capsid inhibitor for the treatment of HIV-1 infections.[6][8] This connection underscores the importance of this compound and its analogs as valuable building blocks for the development of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

References

- 1. This compound | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 1234616-28-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS#:1234616-28-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-1H-indazol-3-amine: A Technical Guide to Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 7-Bromo-1H-indazol-3-amine. Due to the limited publicly available quantitative solubility data for this compound, this document also presents a comprehensive, generalized experimental protocol for determining the aqueous and organic solvent solubility of crystalline, poorly soluble compounds like this compound. This guide is intended to be a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | PubChem |

| Molecular Weight | 212.05 g/mol | PubChem |

| CAS Number | 1234616-28-4 | PubChem[1] |

| Predicted Boiling Point | 431.3 ± 25.0 °C | LookChem[2] |

| Predicted pKa | 12.71 ± 0.40 | LookChem[2] |

| Predicted LogP | 1.83770 | LookChem[2] |

| Density | 1.867 g/cm³ | LookChem[2] |

| Physical Form | Typically a powder | Sigma-Aldrich (for similar indazole compounds)[3] |

| Storage Temperature | 2–8 °C under inert gas | LookChem[2] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a crystalline compound such as this compound. This method is considered the "gold standard" for solubility measurement.

1. Objective: To determine the equilibrium solubility of a test compound in a selected solvent system at a controlled temperature.

2. Materials:

-

Test compound (e.g., this compound), solid and crystalline

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps (e.g., glass HPLC vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC

-

Reference standards of the test compound

3. Procedure:

3.1. Preparation of Saturated Solutions:

-

Weigh an excess amount of the solid test compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended, though longer times may be necessary for some compounds.

3.2. Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

3.3. Quantification:

-

Prepare a series of calibration standards of the test compound with known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample(s) using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the test compound in the diluted sample by interpolating its analytical response on the calibration curve.

4. Data Analysis and Reporting:

-

Calculate the solubility of the test compound in the original undiluted sample, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

The experiment should be performed in replicate (e.g., n=3) to assess the precision of the measurement. Report the mean solubility and the standard deviation.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

References

Spectroscopic Profile of 7-Bromo-1H-indazol-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1H-indazol-3-amine (CAS No. 1234616-28-4), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, including the indazole core, a bromine substituent, and an amine group, make it a versatile building block for the synthesis of bioactive molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development workflow. This guide presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. The presence of bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) would result in doublet peaks for bromine-containing ions, separated by 2 Da.

| Adduct | Predicted m/z (79Br) | Predicted m/z (81Br) |

| [M+H]⁺ | 211.9818 | 213.9797 |

| [M+Na]⁺ | 233.9637 | 235.9617 |

| [M+K]⁺ | 249.9377 | 251.9356 |

| [M-H]⁻ | 209.9672 | 211.9652 |

Expected ¹H and ¹³C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following tables outline the expected chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of its chemical structure, established principles of NMR spectroscopy, and data from analogous indazole derivatives. The numbering convention for the indazole ring is used for assignments.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 | Doublet (d) | ~8.0 |

| H-5 | ~7.0 | Triplet (t) | ~7.5 |

| H-6 | ~7.2 | Doublet (d) | ~7.0 |

| NH₂ | ~5.5 | Broad Singlet (br s) | - |

| NH | ~12.0 | Broad Singlet (br s) | - |

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~150 |

| C-3a | ~120 |

| C-4 | ~125 |

| C-5 | ~120 |

| C-6 | ~130 |

| C-7 | ~100 |

| C-7a | ~140 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below lists the anticipated vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine & indazole) | 3400 - 3200 | Medium - Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (aromatic) | 1620 - 1580 | Medium |

| N-H Bend (amine) | 1650 - 1550 | Medium |

| C-N Stretch | 1350 - 1250 | Medium - Strong |

| C-Br Stretch | 700 - 500 | Medium - Strong |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

5.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

5.2 IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

5.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS).

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

The Biological Activity of Substituted 3-Aminoindazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] Among these, substituted 3-aminoindazoles have garnered significant attention, particularly in the realm of oncology, due to their potent and often selective biological activities. These compounds have emerged as versatile synthons for creating complex nitrogen-based heterocycles, leading to the development of numerous therapeutic candidates.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted 3-aminoindazoles, focusing on their mechanism of action, quantitative biological data, experimental protocols, and key structure-activity relationships.

Core Mechanism of Action: Kinase Inhibition

A substantial body of research has identified substituted 3-aminoindazoles as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[4]

The primary mechanism involves the 3-aminoindazole moiety acting as a "hinge-binder."[1] It forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a conserved motif essential for anchoring ATP. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing phosphorylation of downstream substrates.

Several advanced 3-aminoindazole-based inhibitors have been specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop.[5] This approach offers a path to overcoming drug resistance, particularly against mutations in the "gatekeeper" residue of the kinase, which often sterically hinder the binding of conventional inhibitors.[5] By binding to this inactive state, these inhibitors lock the kinase in a non-functional conformation, providing potent and durable inhibition.

Key Biological Activities and Therapeutic Applications

The versatility of the 3-aminoindazole scaffold has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

The most extensively studied application of substituted 3-aminoindazoles is in cancer therapy. Their ability to inhibit a range of protein kinases makes them powerful anti-proliferative and pro-apoptotic agents.[6]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives are potent inhibitors of RTKs like FLT3, PDGFRα, c-Kit, and VEGFR2, which are key drivers in various hematological malignancies and solid tumors.[5][7] For example, compounds have been developed that show single-digit nanomolar efficacy against FLT3 and c-Kit, crucial targets in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), respectively.[5]

-

BCR-ABL Inhibition: Substituted 3-aminoindazoles have been engineered to be highly effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). Notably, research has yielded pan-BCR-ABL inhibitors that are active against the T315I "gatekeeper" mutation, a common cause of resistance to standard therapies like imatinib.[8]

-

Other Kinase Targets: The scaffold has been successfully adapted to target other kinase families, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and IKKα, highlighting its broad applicability in oncology.[7][9][10]

Anti-inflammatory and Analgesic Activity

Certain 3-aminoindazole derivatives have demonstrated significant analgesic, anti-inflammatory, and antipyretic properties.[11] These effects are often superior to and better tolerated than earlier, simpler aminoindazole compounds. This suggests potential applications in treating inflammatory conditions and pain management.

Other Reported Activities

While oncology and inflammation are the primary focus areas, the biological activity of this class of compounds is not limited. Research has also pointed towards:

-

Antimicrobial and Antifungal Activity [12]

-

Butyrylcholinesterase (BChE) Inhibition , with potential relevance for Alzheimer's disease.[7]

-

PI3Kδ Inhibition , with demonstrated efficacy in preclinical models of hepatocellular carcinoma.[13]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro and cellular activities of representative substituted 3-aminoindazoles.

Table 1: Kinase Inhibitory Activity of Selected 3-Aminoindazoles

| Compound | Target Kinase | Assay Type | IC50 / Ki Value | Citation |

| Compound I | ABLWT | Enzyme | IC50 = 4.6 nM | [8] |

| ABLT315I | Enzyme | IC50 = 227 nM | [8] | |

| AKE-72 (5) | BCR-ABLWT | Enzyme | IC50 < 0.5 nM | [8] |

| BCR-ABLT315I | Enzyme | IC50 = 9 nM | [8] | |

| 27a | FGFR1 | Enzyme | IC50 < 4.1 nM | [9] |

| FGFR2 | Enzyme | IC50 = 2.0 nM | [9] | |

| 14d | FGFR1 | Enzyme | IC50 = 5.5 nM | [9] |

| SU1261 | IKKα | Enzyme | Ki = 10 nM | [10] |

| IKKβ | Enzyme | Ki = 680 nM | [10] | |

| SU1349 | IKKα | Enzyme | Ki = 16 nM | [10] |

| IKKβ | Enzyme | Ki = 3352 nM | [10] |

Table 2: Anti-proliferative Activity of Selected 3-Aminoindazoles

| Compound | Cell Line | Cell Type | Assay Type | GI50 / EC50 / IC50 Value | Citation |

| 4 | MOLM13 | Human Leukemia (FLT3-ITD) | Proliferation | EC50 = 5 nM | [5] |

| Ba/F3-PDGFRα-T674M | Murine Pro-B | Proliferation | EC50 = 17 nM | [5] | |

| Ba/F3-Kit-T670I | Murine Pro-B | Proliferation | EC50 = 198 nM | [5] | |

| 6o | K562 | Human CML | MTT | IC50 = 5.15 µM | [6] |

| HEK-293 | Normal Human Kidney | MTT | IC50 = 33.2 µM | [6] | |

| 15 | Ba/F3 (Parental) | Murine Pro-B | Proliferation | EC50 = 120 nM | [5] |

| 27a | KG-1 | Human AML | Proliferation | IC50 = 25.3 nM | [9] |

| SNU-16 | Human Gastric Carcinoma | Proliferation | IC50 = 77.4 nM | [9] | |

| 55a/b (Urea Derivs.) | Various | Various Cancer Lines | Proliferation | IC50 = 0.0083–1.43 μM | [9] |

| VIb-d | HeLa | Human Cervical Cancer | MTT | IC50 = 10.64 - 33.62 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on common practices cited in the literature.

General Synthesis of Substituted 3-Aminoindazoles

The synthesis of N-acyl-3-aminoindazole derivatives often follows a multi-step pathway involving standard organic chemistry reactions.[5][7]

-

Indazole Formation: A common starting point is the reaction of a substituted fluorobenzonitrile with hydrazine hydrate to form the core 3-aminoindazole ring. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine to yield 5-bromo-3-aminoindazole.[7]

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling is frequently employed to introduce aryl or heteroaryl substituents onto the indazole core. The bromo-indazole intermediate is reacted with a suitable boronic acid (e.g., 3-ethoxycarbonylphenylboronic acid) to form a C-C bond.[5]

-

Amide Bond Formation: The final derivatization step typically involves an amide coupling reaction. The amino group on the indazole or a carboxylic acid group introduced via the Suzuki coupling can be reacted. For instance, an ester intermediate from the Suzuki coupling is first hydrolyzed to a carboxylic acid. This acid is then coupled with a desired amine using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to yield the final product.[5][8]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

-

Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or used in a system with a detection antibody), kinase assay buffer, and test compounds dissolved in DMSO.

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding a stop solution (e.g., phosphoric acid or EDTA).

-

-

Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. Alternatively, fluorescence-based or luminescence-based methods (e.g., ADP-Glo™) or antibody-based detection (e.g., ELISA) can be used.

-

Data Analysis: The percentage of inhibition relative to a DMSO control is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation (Cytotoxicity) Assay

These assays measure the effect of a compound on the growth and viability of cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., K562, MOLM13) or engineered cell lines (e.g., Ba/F3 expressing an oncogenic kinase) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[5][6]

-

Assay Procedure (MTT Method): [6]

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[6]

-

The plates are incubated for a specified period (typically 48-72 hours).

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

-

A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is proportional to the number of viable cells. The IC50 or EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a generalized signaling pathway for a Receptor Tyrosine Kinase (RTK) like PDGFR or FLT3. Substituted 3-aminoindazoles act by inhibiting the kinase domain, thereby blocking the entire downstream signaling cascade that promotes cell proliferation and survival.

Caption: Generalized RTK signaling pathway inhibited by 3-aminoindazoles.

Experimental Workflow

The following flowchart outlines the typical drug discovery and development process for novel 3-aminoindazole-based kinase inhibitors.

Caption: Drug discovery workflow for 3-aminoindazole kinase inhibitors.

Structure-Activity Relationship (SAR)

This diagram illustrates the key structural components of a 3-aminoindazole-based kinase inhibitor and their roles in binding and activity.

Caption: Key structure-activity relationships for 3-aminoindazole inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Bromo-1H-indazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various substituted indazoles, the 7-bromo-1H-indazol-3-amine core has emerged as a key building block in the development of novel therapeutics. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While the direct therapeutic applications of a wide range of this compound derivatives are still under investigation, their role as crucial intermediates and the biological activities of structurally related compounds suggest significant potential in antiviral and anticancer therapies.

Confirmed Therapeutic Target: HIV-1 Capsid

The most prominent and well-documented therapeutic application of a this compound derivative is in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. Specifically, 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the chemical synthesis of this potent antiviral agent.[1][2][3][4][5][6]

Lenacapavir targets the HIV-1 capsid protein (p24), a crucial component of the virus that is involved in multiple stages of the viral lifecycle, including nuclear import, virus assembly, and the formation of a protective core for the viral genome. By binding to the capsid, Lenacapavir disrupts these processes, thereby inhibiting viral replication.

Quantitative Data: Lenacapavir Activity

While specific quantitative data for the this compound intermediate itself is not available in the context of direct biological activity, the efficacy of the final product, Lenacapavir, highlights the importance of this scaffold.

| Compound | Target | Assay | IC50 / EC50 | Cell Line |

| Lenacapavir | HIV-1 Capsid | Antiviral Activity | 100 pM | MT-4 cells |

Experimental Protocol: HIV-1 p24-based ELISA

A common method to assess the in vitro efficacy of HIV-1 inhibitors is the p24 antigen capture enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Methodology:

-

Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Infection: Cells are infected with a known titer of HIV-1 (e.g., NL4-3 strain) in the presence of serial dilutions of the test compound (e.g., Lenacapavir).

-

Incubation: The infected cells are incubated for a defined period (e.g., 4-7 days) to allow for viral replication.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA:

-

A 96-well plate is coated with a capture antibody specific for HIV-1 p24.

-

The plate is washed, and the collected supernatants are added to the wells.

-

After incubation, the plate is washed again, and a biotinylated detector antibody against p24 is added.

-

Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Data Analysis: The concentration of p24 in each well is determined from a standard curve. The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the untreated control.

Signaling Pathway and Experimental Workflow

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. By screening low molecular weight fragments, FBDD allows for the exploration of chemical space with greater efficiency than traditional high-throughput screening. The indazole scaffold, and specifically 1H-indazol-3-amine derivatives, have garnered significant attention within the FBDD community. This is largely due to their ability to act as versatile hinge-binding motifs, particularly in the development of kinase inhibitors. The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in several successful drug discovery programs.[1]

This technical guide focuses on 7-Bromo-1H-indazol-3-amine , a promising yet underexplored fragment. The introduction of a bromine atom at the 7-position offers a valuable vector for chemical modification and optimization, providing a handle for synthetic elaboration to enhance potency and selectivity. While much of the recent literature has focused on the related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir, the potential of the unsubstituted parent fragment in broader FBDD applications remains significant.[2][3][4][5] This guide will provide a comprehensive overview of the properties, synthesis, and potential applications of this compound in FBDD campaigns.

Physicochemical Properties of this compound

The suitability of a compound for use as a fragment is governed by a set of physicochemical parameters, often referred to as the "Rule of Three". This compound aligns well with these principles, making it an attractive candidate for inclusion in fragment libraries.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [6][7][8] |

| Molecular Weight | 212.05 g/mol | [6][7][8] |

| XlogP (predicted) | 1.9 | [9] |

| Hydrogen Bond Donors | 2 (amine and indazole NH) | |

| Hydrogen Bond Acceptors | 3 (amine and indazole nitrogens) | |

| Rotatable Bonds | 0 | |

| Polar Surface Area (PSA) | 55.43 Ų | [6] |

| Predicted Boiling Point | 431.3 ± 25.0 °C | [6][10] |

| Predicted pKa | 12.71 ± 0.40 | [6] |

| Predicted Density | 1.867 g/cm³ | [6][10] |

Synthesis of this compound

A general procedure for the synthesis of a related compound, 7-bromo-1H-indazole, involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[11] A potential synthetic approach to this compound could start from 2-amino-3-bromobenzonitrile.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted):

Materials:

-

2-Amino-3-bromobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of 2-amino-3-bromobenzonitrile in ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time.

Application in Fragment-Based Drug Discovery: A Hypothetical Workflow

Given the favorable physicochemical properties of this compound and the known utility of the indazole-3-amine scaffold, a fragment-based screening campaign targeting a protein of interest, such as a kinase, can be envisioned.

Caption: A hypothetical workflow for a FBDD campaign.

Experimental Protocols for Fragment Screening

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection. A typical screening cascade involves a primary screen to identify initial hits, followed by orthogonal methods for validation and characterization.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening that measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol:

-

Protein Preparation: Prepare the target protein at a concentration of 0.1-0.5 mg/mL in a suitable buffer with low salt concentration.

-

Fragment Plate Preparation: Prepare a 96- or 384-well plate with this compound and other fragments at a stock concentration of 100 mM in DMSO.

-

Assay Plate Preparation: In a 96- or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution to a final fragment concentration of 100-500 µM. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).

-

Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min). Monitor the fluorescence intensity as a function of temperature.

-

Data Analysis: Determine the Tm for each well by fitting the fluorescence curve. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.

Protocol:

-

Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Fragment Preparation: Prepare a dilution series of this compound and other initial hits in a running buffer containing a low percentage of DMSO to match the sample buffer.

-

Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface. Monitor the change in the SPR signal (response units, RU) over time.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding response. For affinity determination, fit the equilibrium binding responses at different concentrations to a steady-state affinity model. For kinetics, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir).

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.

Protocol:

-

Protein Crystallization: Crystallize the target protein under conditions that yield well-diffracting crystals.

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer a protein crystal to a cryoprotectant solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.

-

Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

-

-

Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Build the fragment into the observed electron density and refine the structure.

-

Binding Mode Analysis: Analyze the refined structure to understand the specific interactions between this compound and the protein target.

Potential Biological Targets and Signaling Pathways

The 1H-indazol-3-amine scaffold is a well-established pharmacophore for kinase inhibitors. These compounds often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical structural element for ATP binding.

Given this precedent, this compound is a promising starting point for the development of inhibitors targeting various kinase families implicated in diseases such as cancer. For instance, derivatives of the indazole scaffold have been developed as inhibitors of Aurora kinases, Focal Adhesion Kinase (FAK), and Pim kinases.

Caption: Inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation and survival that is often dysregulated in cancer. Kinases such as ERK are potential targets for inhibitors derived from fragments like this compound.

Conclusion

This compound represents a fragment with significant potential for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the proven utility of the indazole-3-amine scaffold as a hinge-binding motif, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. The bromine atom at the 7-position provides a strategic handle for synthetic elaboration, enabling the optimization of fragment hits into potent and selective lead compounds. This technical guide provides a framework for researchers to incorporate this compound into their FBDD campaigns, from initial screening to structural characterization and lead optimization. While direct experimental data for this specific fragment is limited in the public domain, the principles and protocols outlined here, based on extensive research into related compounds and methodologies, offer a robust starting point for its successful application in drug discovery.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 10. This compound | CAS#:1234616-28-4 | Chemsrc [chemsrc.com]

- 11. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

The Medicinal Chemistry of 7-bromo-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the medicinal chemistry of 7-bromo-1H-indazol-3-amine is limited in publicly available scientific literature. The majority of current research focuses on its analog, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir.[1][2][3][4][5][6] This guide will, therefore, provide a comprehensive overview of the broader, and medicinally significant, class of 3-aminoindazoles, to which this compound belongs. The principles, structure-activity relationships (SAR), and biological activities discussed herein are representative of the 3-aminoindazole scaffold and are intended to serve as a valuable resource for researchers interested in this chemical class.

Introduction to the 3-Aminoindazole Scaffold

The 3-aminoindazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[2] This scaffold is a key component in numerous therapeutic agents and clinical candidates, demonstrating a wide range of activities including, but not limited to, potent kinase inhibition.[7] The 1H-indazole-3-amine structure is an effective hinge-binding fragment for many kinases, making it a valuable starting point for the design of novel inhibitors.[7]

Clinically relevant drugs and investigational compounds containing the indazole core include Axitinib, Linifanib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.[8]

Synthesis of 3-Aminoindazoles

The synthesis of 3-aminoindazoles can be achieved through several synthetic routes. A common and effective method involves the cyclization of an ortho-substituted benzonitrile with hydrazine. For instance, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine is well-documented and proceeds via a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine.[1][2][3][4][6]

General Experimental Protocol for the Synthesis of a 3-Aminoindazole Derivative

The following protocol is a representative example for the synthesis of a substituted 3-aminoindazole, adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[9]

Step 1: Bromination of the Starting Benzonitrile

A solution of the appropriately substituted 2-halobenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration and washed to afford the brominated benzonitrile intermediate.

Step 2: Cyclization with Hydrazine

The brominated benzonitrile intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction mixture is heated, often to reflux, for several hours. After cooling, the product is typically isolated by filtration, washed with a suitable solvent, and dried to yield the desired 3-aminoindazole.

Biological Activity and Therapeutic Targets

The 3-aminoindazole scaffold is most prominently featured in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-aminoindazole moiety can act as a bioisostere for other hinge-binding motifs, such as adenine, enabling it to effectively compete with ATP for binding to the kinase active site.

Kinase Inhibition

Derivatives of 3-aminoindazole have been shown to inhibit a wide range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs):

-

Non-Receptor Tyrosine Kinases:

-

Src family kinases

-

Abelson kinase (ABL), including mutant forms resistant to other inhibitors[12]

-

-

Serine/Threonine Kinases:

-

Aurora kinases[13]

-

The following table summarizes the inhibitory activity of some representative 3-aminoindazole derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |

| 28a | c-Met | 1.8 | 180 nM (inhibition of proliferation) | EBC-1 | [11] |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | < 10 nM (GI50) | K-562 | [12] |

| AKE-72 (5) | BCR-ABLT315I | 9 | 290 nM (GI50) | Ba/F3 | [12] |

| Compound 4 | FLT3 | - | < 10 nM (EC50) | MOLM13 | [14] |

| Compound 4 | PDGFRα-T674M | - | < 10 nM (EC50) | Ba/F3 | [14] |

| Compound 14c | FGFR1 | 9.8 | - | - | [8] |

| Compound 27a | FGFR1 | < 4.1 | 25.3 nM (IC50) | KG-1 | [8] |

| Compound 27a | FGFR2 | 2.0 | 77.4 nM (IC50) | SNU-16 | [8] |

| Compound 6o | - | - | 5.15 µM (IC50) | K562 | [7] |

Structure-Activity Relationships (SAR)

The biological activity of 3-aminoindazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring and on the groups attached to the 3-amino position.

A general workflow for a medicinal chemistry campaign starting from a 3-aminoindazole core is depicted below.

Figure 1. A generalized workflow for the discovery and optimization of 3-aminoindazole-based inhibitors.

Key SAR Insights for 3-Aminoindazole-Based Kinase Inhibitors:

-

Substituents on the Indazole Ring: The nature and position of substituents on the phenyl ring of the indazole core can significantly impact potency and selectivity. For example, in a series of FGFR1 inhibitors, the presence of a fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[8]

-

Modifications at the 3-Amino Group: Acylation or urea formation at the 3-amino position is a common strategy to introduce functionalities that can interact with the solvent-exposed region of the kinase active site or with other parts of the ATP-binding pocket.

-

Introduction of Side Chains: The addition of side chains, often via Suzuki coupling to a halogenated indazole precursor, allows for the exploration of interactions with specific sub-pockets of the target kinase, leading to enhanced potency and selectivity. For instance, the nature of the substituent on a 3-trifluoromethylphenyl ring attached to the indazole core greatly affects the inhibitory potency against the ABL T315I mutant.

Signaling Pathways

Given that 3-aminoindazoles are potent inhibitors of various kinases, they can modulate numerous signaling pathways that are critical for cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by 3-aminoindazole-based inhibitors.

Figure 2. A simplified diagram of a generic RTK signaling pathway and the point of intervention for 3-aminoindazole-based inhibitors.

Conclusion

While specific data on the medicinal chemistry of this compound remains elusive, the broader class of 3-aminoindazoles represents a highly valuable and versatile scaffold for the development of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of this core, coupled with the rich possibilities for structural modification, ensures its continued importance in drug discovery. Further investigation into the specific properties and potential applications of this compound and its derivatives is warranted and may uncover novel biological activities. This guide provides a foundational understanding of the medicinal chemistry of the 3-aminoindazole scaffold, which should empower researchers to explore this promising area of chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 7-Bromo-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds. The featured synthesis route is a robust and efficient two-step process commencing with the commercially available 2-amino-6-fluorobenzonitrile. This method, adapted from scalable syntheses of similar indazole derivatives, avoids hazardous reagents and costly purification techniques, making it suitable for large-scale production.[1][2][3][4][5]

Introduction

3-Aminoindazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. Notably, derivatives of this compound are being investigated for their potential as kinase inhibitors and for other therapeutic applications. The development of a scalable and cost-effective synthesis for this intermediate is crucial for advancing drug discovery and development programs.

The protocol detailed below is based on the well-established reaction of a substituted o-fluorobenzonitrile with hydrazine hydrate to yield the corresponding 3-aminoindazole. This approach is favored for its high regioselectivity and amenability to scale-up.[1][3]

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step pathway starting from 2-amino-6-fluorobenzonitrile. The first step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2-bromo-6-fluorobenzonitrile. The subsequent step is a cyclization reaction with hydrazine hydrate to form the desired this compound.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-bromo-1H-indazol-3-amine

Introduction

7-bromo-1H-indazol-3-amine is a critical heterocyclic building block in medicinal chemistry and drug development. Its structure is a key fragment in the synthesis of innovative therapeutic agents, most notably Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor[1][2]. The functionalization of the indazole core, particularly at the C7 position, is crucial for modulating the pharmacological properties of target molecules.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups[3]. This document provides detailed application notes and optimized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle and Considerations

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst[4][5].

A key consideration for substrates like this compound is the presence of the unprotected N-H group and the free amine, which can potentially coordinate to the palladium catalyst and inhibit its activity[6]. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields[3][7].

Optimized Reaction Conditions

Extensive optimization studies have been performed on closely related 4-substituted-7-bromo-1H-indazoles, providing a robust starting point for the coupling of this compound[3][8]. The following table summarizes the effect of different reaction parameters on the yield of the coupled product.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (Adapted from studies on N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid[3][8])

| Entry | Catalyst (10 mol%) | Base (1.3 equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 / 48 | 20 |

| 2 | PdCl₂(dppf) | K₂CO₃ | DMF | 100 / 48 | 30 |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 / 48 | 40 |

| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 / 48 | 50 |

| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 / 48 | 60 |

| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 / 4 | 70 |

| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 / 2 (MW) | 70 |

Key Findings:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, proved to be the most effective catalyst.

-

Base: Cesium carbonate (Cs₂CO₃) gave superior results compared to potassium carbonate (K₂CO₃)[3].

-

Solvent: A ternary mixture of Dioxane/EtOH/H₂O was found to be the optimal solvent system, likely due to improved solubility of both the organic substrates and inorganic base[3][7].

-

Heating: Conventional heating in a sealed tube or microwave irradiation provided good yields, with microwave heating significantly reducing the reaction time[3][8][9].

General Experimental Protocol

This protocol is adapted from the optimized conditions for the Suzuki-Miyaura coupling of 7-bromoindazoles[3][8]. Researchers should consider this a starting point and may need to perform further optimization for specific boronic acids.

Materials:

-

This compound (1.0 equiv.)

-

Aryl/Heteroaryl boronic acid (1.2 equiv.)

-

Pd(PPh₃)₄ (10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.3 equiv.)

-

Dioxane, Ethanol (EtOH), and Water (H₂O) in a 3 / 1.5 / 0.5 ratio

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Microwave reactor or sealed reaction vessel

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a microwave-safe vial or a sealed tube, add this compound, the corresponding boronic acid (1.2 equiv.), and cesium carbonate (1.3 equiv.).

-

Solvent Addition: Add the pre-mixed solvent system of Dioxane/EtOH/H₂O (3:1.5:0.5 v/v/v).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (10 mol%).

-

Reaction: Heat the reaction mixture to 140 °C for 2 hours under microwave irradiation or for 4 hours with conventional heating in a sealed tube[3]. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indazol-3-amine product.

Substrate Scope

The optimized conditions are applicable to a range of aryl and heteroaryl boronic acids, demonstrating the versatility of the protocol. Yields are generally moderate to good.

Table 2: Representative Substrate Scope (Based on coupling with 4-substituted-7-bromo-1H-indazoles[3][8])

| Entry | Boronic Acid | Product Structure | Yield (%) |

| 1 | Phenylboronic acid | ~70-75 | |

| 2 | 4-Methoxyphenylboronic acid | ~70-80 | |

| 3 | 4-Fluorophenylboronic acid | ~65-75 | |

| 4 | Thiophene-2-boronic acid | ~75-80 | |

| 5 | Furan-2-boronic acid | ~70-75 |

Note: Yields are estimates based on reported data for analogous substrates and may vary.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C7-functionalization of this compound. The use of Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ as a base in a Dioxane/EtOH/H₂O solvent system provides a reliable and high-yielding protocol. These conditions are robust and tolerate a variety of aryl and heteroaryl boronic acids, enabling the synthesis of diverse libraries of indazole derivatives for drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 7-Bromo-1H-indazol-3-amine for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1] Specifically, 3-aminoindazole derivatives have garnered significant attention as they serve as crucial intermediates in the synthesis of various kinase inhibitors. The strategic derivatization of the 7-Bromo-1H-indazol-3-amine core allows for a systematic exploration of the chemical space, which is fundamental for establishing robust Structure-Activity Relationships (SAR). A thorough understanding of SAR is paramount in the process of drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the derivatization of this compound. The key reactive sites for derivatization on this scaffold are the 3-amino group, the N1 and N2 positions of the indazole ring, and the bromine-substituted C7 position. The protocols outlined herein cover key synthetic transformations including N-acylation, N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Derivatization Strategies and Experimental Protocols

The derivatization of this compound can be systematically approached by modifying distinct positions on the molecule. The following sections detail the experimental protocols for these modifications.

Derivatization of the 3-Amino Group

The 3-amino group is a key site for introducing diversity. Common modifications include acylation, alkylation, and reductive amination.

N-acylation is a straightforward method to introduce a variety of substituents and is often employed in SAR studies.[2]

Protocol: General Procedure for N-Acylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine, 1.2-2.0 eq.).

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride or acid anhydride, 1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-acylated derivative.

Direct N-alkylation of the 3-amino group can be challenging due to potential over-alkylation. Reductive amination is often the preferred method for introducing alkyl groups.

Reductive amination provides a controlled method for the mono-alkylation of the 3-amino group with aldehydes or ketones.[3][4]

Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran), add the corresponding aldehyde or ketone (1.0-1.2 eq.).

-

Imine Formation: If necessary, add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-